1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one
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Overview
Description
1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one is a chemical compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it often includes:
- Formation of the hexahydro-2,5-methanopentalene ring system through cyclization reactions.
- Introduction of the ethan-1-one group via acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield carboxylic acids.
- Reduction may produce alcohols.
- Substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as a precursor or additive in various industrial processes.
Mechanism of Action
The mechanism by which 1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:
- Binding to enzymes or receptors.
- Modulating biochemical pathways.
- Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethanol: A reduced form with an alcohol group.
1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)acetic acid: An oxidized form with a carboxylic acid group.
Uniqueness
1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-(3-tricyclo[3.3.1.03,7]nonanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7(12)11-5-8-2-9(6-11)4-10(11)3-8/h8-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCFOTARMDNPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)CC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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